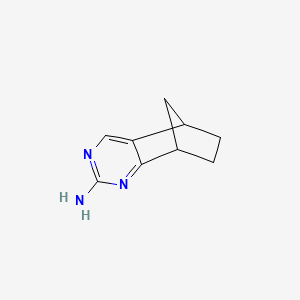

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline

説明

“2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline” is a chemical compound. It is a derivative of tetrahydroquinazoline . Tetrahydroquinazoline skeletons constitute essential structural motifs in natural products and pharmaceutically active compounds .

Synthesis Analysis

The synthesis of a new series of 5,6,7,8-tetrahydroquinazolines has been demonstrated using α-aminoamidines for their reaction with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields . It has easy workup, as compared to the existing methods of tetrahydroquinazoline preparation .Molecular Structure Analysis

The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Chemical Reactions Analysis

The reaction of α-aminoamidines with bis-benzylidene cyclohexanones leads to the formation of 5,6,7,8-tetrahydroquinazolines .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C9H11N3. The molecular weight is 161.208.科学的研究の応用

Novel Synthesis Approaches

Ruthenium-Catalyzed Dehydrogenative Synthesis

A novel synthesis of 2-arylquinazolines utilizes 2-aminoaryl methanols with benzonitriles, employing a ruthenium catalyst. This method highlights operational simplicity, high atom efficiency, broad substrate scope, and an environmentally friendly approach without needing halogenated reagents (Chen et al., 2014).

Electrochemical Utilization of Methanol

An electrocatalytic protocol synthesizes 2,3-dihydroquinazolin-4(1H)-one, activating methanol as the C1 source for cyclization with 2-aminobenzamides. This method is metal-free and operates under ambient conditions, providing a pathway to deuterated N-heterocycles (Liu et al., 2021).

Eco-Friendly Methodologies

Eco-Friendly Synthesis of 3-Substituted-2,3-dihydroquinazolin-4(1H)-one Derivatives

An environmentally benign synthesis method for 2,3-dihydroquinazolin-4(1H)-one derivatives uses 2-methyl tetrahydrofuran (2-MeTHF) as a green solvent, showcasing the novel use of methanol and potassium carbonate under microwave irradiation or conventional heating for excellent yields and purities (Almarhoon et al., 2019).

Advanced Synthesis Techniques

Cyclocondensation for 2-Substituted 5,8-Methanoquinazoline Derivatives

Protected 2-substituted 5,8-methanoquinazoline derivatives are prepared via cyclocondensation, illustrating a pathway towards complex heterocyclic compounds with potential pharmaceutical applications (Pérez-Castro et al., 2007).

Chan–Evans–Lam Coupling for 2-Aminoquinazolines

A new synthesis route for 2-aminoquinazolines via Chan–Evans–Lam coupling demonstrates a mild, copper-catalyzed process that broadens the substrate scope, highlighting the method's potential for diverse heterocyclic compound synthesis (Jirgensons et al., 2020).

Analytical Applications

HPLC-Fluorescence Determination of Amino Acids

The use of 4,7-phenanthroline-5,6-dione (phanquinone) for the pre-column derivatization of amino acids in pharmaceuticals demonstrates an innovative approach for quality control, showcasing the adaptability of related compounds in analytical chemistry (Gatti et al., 2004).

作用機序

将来の方向性

The synthesized compounds may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . They also show high inhibition activity against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

特性

IUPAC Name |

3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-9-11-4-7-5-1-2-6(3-5)8(7)12-9/h4-6H,1-3H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUQKRXTANDVBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3=CN=C(N=C23)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2680337.png)

![2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680338.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2680339.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2680340.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680342.png)

![(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide](/img/structure/B2680345.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2680347.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2680349.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2680351.png)

![N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2680359.png)

![Potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate](/img/structure/B2680360.png)